molecular formula C16H16F2N2O3 B14154363 Ethyl 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate CAS No. 167888-37-1

Ethyl 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methyl-4-oxo-3-quinolinecarboxylate

Cat. No.: B14154363
CAS No.: 167888-37-1
M. Wt: 322.31 g/mol
InChI Key: LIYXDJZIRZLFOJ-UHFFFAOYSA-N
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Description

5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is structurally related to other fluoroquinolones, which are widely used in the treatment of various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester typically involves multiple steps. One common method includes the cyclization of a suitable precursor, followed by the introduction of the cyclopropyl group and the fluorine atoms. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinolone derivatives.

    Biology: Studied for its antibacterial properties and mechanisms of resistance.

    Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of cell division and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

    Levofloxacin: A fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria and anaerobes.

Uniqueness

5-Amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can result in improved efficacy, reduced resistance, and different side effect profiles compared to other fluoroquinolones.

Properties

CAS No.

167888-37-1

Molecular Formula

C16H16F2N2O3

Molecular Weight

322.31 g/mol

IUPAC Name

ethyl 5-amino-1-cyclopropyl-6,7-difluoro-8-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C16H16F2N2O3/c1-3-23-16(22)9-6-20(8-4-5-8)14-7(2)11(17)12(18)13(19)10(14)15(9)21/h6,8H,3-5,19H2,1-2H3

InChI Key

LIYXDJZIRZLFOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)C)C3CC3

Origin of Product

United States

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